Cas no 53750-81-5 (methyl 2,3-dihydro-4-furoate)
methyl 2,3-dihydro-4-furoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2,3-dihydro-4-furoate
- methyl 2,3-dihydrofuran-4-carboxylate
- 4,5-Dihydro-furan-3-carbonsaeure-methylester
- 4,5-dihydro-furan-3-carboxylic acid methyl ester
- SCHEMBL6544936
- 53750-81-5
- MFCD18833571
- CS-0497990
- DTXSID00611731
- Methyl 4,5-Dihydro-3-furoate
- DB-265378
- SY027898
- F78430
- methyl 4,5-dihydrofuran-3-carboxylate
-
- Inchi: 1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3
- InChI Key: OCLXPRZQCIGHFQ-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)OC)CC1
Computed Properties
- Exact Mass: 128.04700
- Monoisotopic Mass: 128.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 0.46360
methyl 2,3-dihydro-4-furoate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
methyl 2,3-dihydro-4-furoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568654-1g |
Methyl 4,5-dihydrofuran-3-carboxylate |
53750-81-5 | 98% | 1g |
¥6279.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568654-5g |
Methyl 4,5-dihydrofuran-3-carboxylate |
53750-81-5 | 98% | 5g |
¥18844.00 | 2024-05-09 |
methyl 2,3-dihydro-4-furoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on methyl 2,3-dihydro-4-furoate
Methyl 2,3-Dihydro-4-Furoate (CAS No. 53750-81-5): An Overview of Its Structure, Properties, and Applications
Methyl 2,3-dihydro-4-furoate (CAS No. 53750-81-5) is a compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is a methyl ester derivative of 2,3-dihydrofuran-4-carboxylic acid, which belongs to the class of furan derivatives. The structure of methyl 2,3-dihydro-4-furoate consists of a five-membered furan ring with a methyl ester group attached to the carboxylic acid moiety at the fourth position.
The chemical formula of methyl 2,3-dihydro-4-furoate is C6H8O3, and its molecular weight is approximately 128.12 g/mol. The compound is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical properties, including melting point, boiling point, and refractive index, have been well-characterized in the literature.
In terms of its chemical reactivity, methyl 2,3-dihydro-4-furoate exhibits typical behavior of esters and furan derivatives. It can undergo hydrolysis to form the corresponding carboxylic acid and methanol under acidic or basic conditions. Additionally, the furan ring can participate in various electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
The synthesis of methyl 2,3-dihydro-4-furoate has been reported using several methods. One common approach involves the esterification of 2,3-dihydrofuran-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Another method involves the reaction of 2,3-dihydrofuran with carbon dioxide followed by methylation to form the desired product. These synthetic routes have been optimized to achieve high yields and purity levels suitable for both laboratory-scale and industrial-scale production.
In recent years, methyl 2,3-dihydro-4-furoate has been explored for its potential applications in various fields. In pharmaceutical research, it has been investigated as a building block for the synthesis of bioactive compounds with therapeutic potential. For example, derivatives of methyl 2,3-dihydro-4-furoate have shown promising activity in anti-inflammatory and anti-cancer studies. One study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited selective inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Beyond its pharmaceutical applications, methyl 2,3-dihydro-4-furoate has also found use in the fragrance and flavor industry due to its pleasant aroma and taste profiles. It can be used as a flavoring agent in food products or as a fragrance component in perfumes and personal care products. The compound's stability and solubility properties make it suitable for incorporation into various formulations.
In environmental chemistry, methyl 2,3-dihydro-4-furoate has been studied for its biodegradability and environmental impact. Research has shown that it can be effectively degraded by microorganisms under aerobic conditions, making it a more environmentally friendly alternative to some other organic compounds used in industrial processes.
Safety considerations are an important aspect when handling any chemical compound. While methyl 2,3-dihydro-4-furoate is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.
In conclusion, methyl 2,3-dihydro-4-furoate (CAS No. 53750-81-5) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, fragrance and flavor industry, and environmental chemistry. Its unique structural properties make it an attractive intermediate for various synthetic routes and a valuable component in numerous formulations. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in multiple scientific disciplines.
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